1,3,5-Triazine-2,4-diamine, 6-butyl-
Description
Contextualization of 1,3,5-Triazine Derivatives in Contemporary Chemical Research
1,3,5-triazine derivatives are a class of heterocyclic organic compounds that have become a cornerstone in various fields of chemical research. ontosight.aiontosight.ai Their rigid, planar structure and the presence of three nitrogen atoms in the ring confer unique electronic properties and the ability to participate in multiple hydrogen bonds. This has made the triazine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of biologically active compounds. nih.gov Beyond pharmaceuticals, triazine derivatives are integral to materials science, where they are used in the synthesis of polymers, dyes, and other industrial chemicals. uni.lu The versatility of the triazine ring allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of their chemical and physical properties for specific applications. nih.gov
Academic Significance of 1,3,5-Triazine-2,4-diamine, 6-butyl- as a Core Structure
1,3,5-Triazine-2,4-diamine, 6-butyl-, also known by its CAS number 5606-24-6, stands out as a significant core structure in chemical synthesis. The presence of the butyl group at the 6-position introduces lipophilicity, which can be crucial for its biological activity and its solubility in various organic solvents. The two amino groups at the 2 and 4 positions provide sites for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. nih.gov This compound serves as a key intermediate in the development of new materials and potential therapeutic agents. nih.gov
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 6-butyl-1,3,5-triazine-2,4-diamine |
| CAS Number | 5606-24-6 |
| Molecular Formula | C7H13N5 |
| Synonyms | 2-Butylamino-4,6-diamino-1,3,5-triazine, N2-Butylmelamine |
Overview of Research Trajectories Pertaining to the Chemical Compound
Research concerning 1,3,5-Triazine-2,4-diamine, 6-butyl- has primarily focused on three main areas: its application in agricultural chemistry, its potential in pharmaceutical development, and its use in polymer chemistry. In agriculture, it is recognized for its herbicidal properties. nih.gov In the pharmaceutical realm, its core structure is being explored for the development of new drugs. nih.gov Furthermore, in materials science, it is utilized in the synthesis of specialty polymers. nih.gov The ability of this compound to act as a versatile intermediate allows for its use in creating a diverse range of more complex molecules for various research and industrial applications. nih.gov
Structure
3D Structure
Properties
CAS No. |
3232-26-6 |
|---|---|
Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-butyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-2-3-4-5-10-6(8)12-7(9)11-5/h2-4H2,1H3,(H4,8,9,10,11,12) |
InChI Key |
FMKJZXVUCJWIIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements
Established Synthetic Routes for 1,3,5-Triazine-2,4-diamine, 6-butyl-
Established methods for the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines generally fall into two main categories: the sequential substitution of chlorine atoms on a pre-existing triazine ring, or the condensation of smaller acyclic precursors to form the heterocyclic system.
Precursor Chemistry and Reaction Conditions
One of the most common and versatile precursors for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. clockss.org The synthesis of 1,3,5-triazine-2,4-diamine, 6-butyl- via this route would involve a stepwise nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, sequential reactions by careful management of the reaction temperature. clockss.orgderpharmachemica.com
In a hypothetical pathway for the target compound, the first chlorine atom could be substituted with a butyl group using an organometallic reagent like a butyl Grignard reagent. Subsequently, the remaining two chlorine atoms can be displaced by ammonia (B1221849) or an amine source to yield the desired 2,4-diamine product. The temperature control is crucial in this process to achieve selective substitution.
A more direct and widely utilized method for preparing 6-substituted-2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide (B1669379) (cyanoguanidine) with a nitrile. researchgate.net For the synthesis of the title compound, this would involve the reaction of dicyandiamide with valeronitrile (B87234) (pentanenitrile). This reaction is often carried out at elevated temperatures, and in some variations, under pressure. The use of a solvent such as 1-pentanol (B3423595) at high temperatures (around 413 K) for an extended period (24 hours) has been reported for similar syntheses. researchgate.net
| Precursor 1 | Precursor 2 | General Reaction Conditions | Product |
| Cyanuric Chloride | Butyl Grignard Reagent, then Ammonia | Stepwise, temperature-controlled nucleophilic substitution | 1,3,5-Triazine-2,4-diamine, 6-butyl- |
| Dicyandiamide | Valeronitrile | High temperature (e.g., in 1-pentanol at 413 K for 24h) or microwave irradiation | 1,3,5-Triazine-2,4-diamine, 6-butyl- |
Comparative Analysis of Synthetic Efficiencies and Selectivities
In contrast, the dicyandiamide and nitrile condensation method is often a one-pot synthesis, which can be more atom-economical and procedurally simpler. researchgate.net The selectivity for the desired 6-substituted-2,4-diamino-1,3,5-triazine is generally high. However, this method may require harsh reaction conditions, such as high temperatures and long reaction times, when performed conventionally. researchgate.net
| Synthetic Route | Advantages | Disadvantages |
| From Cyanuric Chloride | High control over substitution pattern, versatile for unsymmetrical products. nih.gov | Multi-step process, use of hazardous reagents, potential for product mixtures. |
| From Dicyandiamide and Nitrile | Often a one-pot synthesis, good atom economy, high selectivity for the target structure. researchgate.net | Can require harsh conditions (high temperature, long reaction times) in conventional methods. researchgate.net |
Novel Approaches in the Preparation of Butyl-Substituted Triazine Diamines
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for the preparation of substituted triazines.
Development of Green Chemistry Methodologies in Synthesis
A significant advancement in the synthesis of 2,4-diamino-1,3,5-triazines is the use of microwave irradiation. researchgate.netnih.gov The reaction of dicyandiamide with nitriles can be dramatically accelerated under microwave conditions, leading to a significant reduction in reaction time from hours to minutes. chim.it This method often proceeds with a reduced volume of solvent, or even under solvent-free conditions, and typically involves a simpler work-up procedure, making it a greener alternative to conventional heating methods. chim.it For the synthesis of 1,3,5-triazine-2,4-diamine, 6-butyl-, this would entail reacting dicyandiamide and valeronitrile under microwave irradiation, likely in the presence of a high-boiling solvent like DMSO to ensure efficient absorption of microwave energy. chim.it
Another green approach involves the use of sonochemistry, which utilizes ultrasound to promote the reaction. This method can also lead to shorter reaction times and improved yields, often using water as a solvent, further enhancing its environmental credentials. nih.gov
Catalytic Strategies in Triazine Ring Formation and Functionalization
Catalysis offers another avenue for improving the synthesis of substituted triazines. While specific catalytic methods for the direct synthesis of 1,3,5-triazine-2,4-diamine, 6-butyl- are not extensively documented, related catalytic strategies have been reported. For instance, iodine-mediated methods have been used for the synthesis of 6-alkylthio-1,3,5-triazine-2,4-diamines in a transition-metal-free system. acs.org
Furthermore, palladium- or nickel-catalyzed cross-coupling reactions have been investigated for the alkylation of chlorotriazines. researchgate.net This approach could potentially be applied to the synthesis of the target compound by coupling a butyl-containing organometallic reagent with a 2-chloro-4,6-diamino-1,3,5-triazine precursor under catalytic conditions. Such methods can offer high efficiency and functional group tolerance.
Purification and Isolation Techniques for Research Applications
Following the synthesis, the purification and isolation of 1,3,5-triazine-2,4-diamine, 6-butyl- are critical to obtain a product of high purity for research applications. Common purification techniques for substituted triazines include recrystallization and column chromatography.
Recrystallization from a suitable solvent is a standard method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the triazine derivative. For similar compounds, mixtures of solvents like ethanol/water have been employed.
For more challenging separations or to achieve very high purity, column chromatography is often utilized. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. mdpi.com The specific eluent system would be optimized to achieve good separation of the target compound from any byproducts or unreacted starting materials. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations of this compound. sielc.com
Chemical Reactivity and Derivatization Studies
Amination and Alkylation Reactions on the 1,3,5-Triazine-2,4-diamine, 6-butyl- Scaffold
The amino groups at the 2- and 4-positions of the 6-butyl-1,3,5-triazine-2,4-diamine scaffold are nucleophilic and can undergo various amination and alkylation reactions. These reactions are fundamental in modifying the compound's properties for diverse applications.
Alkylation of the exocyclic amino groups can introduce new functionalities. While direct alkylation of 6-butylguanamine is not extensively documented, the reactivity of similar aminotriazines suggests that this transformation is feasible. For instance, reactions with alkyl halides or other electrophilic alkylating agents would be expected to yield N-alkylated products. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the reaction conditions and stoichiometry of the reactants.
Amination, or the introduction of additional amino functionalities, can be achieved through various synthetic routes. One common approach for structurally related triazines involves the nucleophilic substitution of a leaving group on the triazine ring. However, as 6-butyl-1,3,5-triazine-2,4-diamine lacks a readily displaceable group on the ring, direct amination at the ring is unlikely. Instead, functionalization of the existing amino groups is the more probable pathway. For example, reaction with reagents like N-bromosuccinimide followed by reaction with an amine could potentially introduce a new amino substituent.
Table 1: Representative Amination and Alkylation Reactions on Similar Triazine Scaffolds
| Reactant | Reagent(s) | Product | Reaction Type | Reference |
| 2,4-Diamino-6-chloro-1,3,5-triazine | Alkylamine | 2-Amino-4-alkylamino-6-chloro-1,3,5-triazine | Nucleophilic Substitution | General Triazine Chemistry |
| Melamine | Alkyl halide, Base | N-Alkylmelamine | N-Alkylation | General Triazine Chemistry |
This table presents reactions on analogous compounds to illustrate the expected reactivity of the 6-butyl-1,3,5-triazine-2,4-diamine scaffold, for which specific literature is not available.
Reactions Involving the Butyl Side Chain and its Derivatives
The butyl side chain at the 6-position of the triazine ring is an aliphatic, non-polar moiety. While generally less reactive than the amino groups, it can undergo transformations typical of alkyl groups, particularly under more forcing conditions.
Free-radical halogenation, for instance, could introduce a halogen atom onto the butyl chain, creating a versatile intermediate for further nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, such as hydroxyl, cyano, or additional amino groups, onto the side chain.
Oxidation of the butyl group could potentially lead to the formation of hydroxylated or carbonylated derivatives. For example, strong oxidizing agents might lead to the formation of a carboxylic acid at the terminal position of the butyl chain, significantly altering the polarity and functionality of the molecule.
Heterocyclic Annulation and Polymerization Derived from the Compound
The bifunctional nature of 6-butyl-1,3,5-triazine-2,4-diamine, with its two primary amino groups, makes it a potential monomer for polymerization and a building block for the synthesis of fused heterocyclic systems.
Condensation reactions of the diamino groups with dicarbonyl compounds, such as diketones or diesters, could lead to the formation of new heterocyclic rings fused to the triazine core. This process, known as heterocyclic annulation, would result in more complex, polycyclic structures with potentially novel electronic and biological properties.
Furthermore, the diamino functionality allows for the participation of 6-butylguanamine in polycondensation reactions. For example, reaction with diacyl chlorides or diisocyanates could yield polyamides or polyureas, respectively. The resulting polymers would incorporate the rigid and thermally stable triazine ring into the polymer backbone, potentially imparting desirable properties such as high thermal stability and flame retardancy. While the polymerization of 6-butylguanamine itself is not specifically detailed in the available literature, the polymerization of other guanamine derivatives, such as benzoguanamine, is well-established.
Covalent Functionalization Strategies for Material Integration
The covalent attachment of 6-butyl-1,3,5-triazine-2,4-diamine to various material surfaces or polymer backbones can be achieved by leveraging the reactivity of its amino groups. These functionalization strategies are key to integrating the specific properties of the triazine moiety into larger systems.
For instance, the amino groups can react with surface-bound electrophiles, such as isocyanates, acyl chlorides, or epoxides, on materials like silica, graphene oxide, or functionalized polymers. This results in the formation of stable covalent linkages (urea, amide, or secondary amine bonds, respectively), effectively grafting the triazine compound onto the material.
Another approach involves the pre-functionalization of the triazine molecule to introduce a reactive group that is complementary to the target material. For example, one of the amino groups could be reacted with a molecule containing a terminal alkyne or azide, allowing for subsequent "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for efficient and specific attachment to appropriately modified surfaces.
Table 2: Potential Covalent Functionalization Reactions
| Substrate | Functionalization Reaction | Resulting Linkage | Potential Application |
| Isocyanate-functionalized surface | Reaction with amino groups of 6-butylguanamine | Urea | Modified surface properties |
| Acyl chloride-functionalized polymer | Reaction with amino groups of 6-butylguanamine | Amide | Polymer property enhancement |
| Epoxide-containing material | Ring-opening reaction with amino groups | Secondary amine | Composite material synthesis |
This table illustrates potential covalent functionalization strategies based on the known reactivity of amino groups on triazine compounds.
Spectroscopic and Computational Investigations of 1,3,5 Triazine 2,4 Diamine, 6 Butyl and Its Analogues
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chemical compounds. While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure, conformation, and molecular dynamics of compounds in their crystalline or amorphous solid forms. For 1,3,5-triazine derivatives, techniques such as variable temperature (VT) NMR spectroscopy, which can be applied in both solid and solution phases, are particularly valuable for understanding dynamic processes. mdpi.comrsc.org
Dynamic NMR studies on N-substituted 1,3,5-triazine analogues reveal that these molecules can exist as a mixture of conformers in solution, often a symmetric "propeller" form and an asymmetric conformer. mdpi.com This asymmetry arises from the rotation of the substituent arms around the C(triazine)-N bond. At low temperatures, the exchange between these conformers is slow on the NMR timescale, allowing for the distinct signals of each conformer to be observed. As the temperature increases, the signals broaden and coalesce into an averaged spectrum, indicating a fast exchange regime. mdpi.com From these temperature-dependent changes, the rotational energy barriers can be calculated. For a series of 1,3,5-triazine derivatives bearing aromatic arms linked by an amino group, these barriers were measured to be in the range of 11.7 to 14.7 kcal/mol. mdpi.com
In the case of 1,3,5-Triazine-2,4-diamine, 6-butyl-, similar dynamic processes involving restricted rotation around the C-N bonds connecting the amino groups to the triazine ring can be anticipated. VT NMR experiments could be used to determine the free energy of activation for this rotation. rsc.org Furthermore, ssNMR can elucidate intermolecular interactions, such as the extensive N-H···N hydrogen bonding networks that are characteristic of 2,4-diamino-1,3,5-triazine derivatives in the solid state. rsc.org These interactions dictate the crystal packing and can vary significantly, leading to diverse supramolecular structures ranging from pseudo-honeycomb networks to corrugated rosette layers. rsc.org
Quantum Chemical and Molecular Dynamics Simulations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. irjweb.com A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests higher reactivity. nih.gov For 1,3,5-triazine systems, the triazine core generally acts as an electron-accepting unit, while substituents like amino groups function as electron donors. researchgate.net
In 1,3,5-Triazine-2,4-diamine, 6-butyl-, the amino groups at the C2 and C4 positions and the butyl group at the C6 position influence the energies of the FMOs. The electron-donating amino groups tend to raise the HOMO energy level, while the electron-withdrawing triazine ring lowers the LUMO energy. This donor-acceptor characteristic leads to a reduced HOMO-LUMO gap, which is crucial for the molecule's potential electronic and optical properties. mdpi.com Computational studies on analogous substituted triazines have shown that the nature of the substituent significantly modulates the HOMO-LUMO gap and, consequently, the molecule's electronic behavior. rsc.org
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Triazine Analogues
Note: The following data are illustrative, calculated for different triazine derivatives using various DFT functionals and basis sets, and serve to demonstrate the typical range of values for these systems.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Level |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT (B3LYP)/6-31G |
| Substituted 1,2,4-triazine (AMTDT) | - | - | - | DFT (B3LYP)/6-31G(d,p) |
| Substituted 1,2,4-triazine (ATTDT) | - | - | - | DFT (B3LYP)/6-31G(d,p) |
| Triazine-based Hydrazone 1 | -5.84 | -2.21 | 3.63 | B3LYP/6-31G(d,p) |
| Triazine-based Hydrazone 2 | -5.87 | -2.26 | 3.61 | B3LYP/6-31G(d,p) |
Data sourced from computational studies on various triazine derivatives to illustrate typical energy ranges. irjweb.commdpi.comrsc.org
Intramolecular charge transfer (ICT) is a fundamental photoinduced process that occurs in molecules containing electron-donor (D) and electron-acceptor (A) moieties linked by a π-conjugated system. mdpi.comnih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This process is often accompanied by significant changes in molecular geometry, particularly twisting around single bonds connecting the D and A units, leading to a Twisted Intramolecular Charge Transfer (TICT) state. arxiv.orgrsc.org
In molecules like 1,3,5-Triazine-2,4-diamine, 6-butyl-, the electron-rich diamino substituents act as donors, while the electron-deficient 1,3,5-triazine ring serves as the acceptor. This "push-pull" architecture makes it a candidate for exhibiting ICT phenomena. Upon absorption of light, the system can evolve from a locally excited (LE) state to an ICT state. The formation of the ICT state is often stabilized in polar solvents and can be identified by a large Stokes shift (a significant difference between the absorption and emission maxima). mdpi.com
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in mapping the potential energy surfaces of the excited states. nih.govarxiv.org These simulations can identify the energy barriers and minimum energy geometries for both the LE and ICT states. For many ICT systems, calculations show that the ICT state corresponds to a conformation where the donor group is twisted nearly 90 degrees relative to the acceptor, which minimizes the electronic coupling between them and stabilizes the charge separation. arxiv.org For triazine systems, this would involve twisting around the C-N bonds of the amino groups.
In 1,3,5-Triazine-2,4-diamine, 6-butyl-, the n-butyl group at the C6 position, while flexible, will exert steric pressure on the adjacent amino groups. This steric hindrance can force the amino groups and the butyl chain to twist out of the plane of the triazine ring. Computational modeling is a key tool for quantifying these effects. DFT geometry optimizations can predict the most stable molecular conformation and provide precise values for bond lengths, bond angles, and dihedral angles. mdpi.com
Studies on other 6-substituted-2,4-diaryl-1,3,5-triazines have shown that the dihedral angles between the triazine core and the substituted phenyl rings can vary significantly, ranging from approximately 30° to over 60°. mdpi.com This deviation from planarity disrupts the π-system, which can affect the HOMO-LUMO gap and the charge transfer characteristics of the molecule. For the 6-butyl- derivative, the primary steric interactions would be between the butyl group and the N-H protons of the adjacent amino groups, influencing their rotational freedom and preferred orientation. mdpi.com
Theoretical Approaches to Photophysical Phenomena
Theoretical and computational chemistry provide powerful frameworks for understanding and predicting the photophysical properties of molecules, such as their absorption and emission of light. researchgate.netacs.org For complex organic molecules like substituted triazines, methods such as DFT and TD-DFT are routinely employed to simulate UV-Vis absorption spectra and analyze the nature of electronic transitions. mdpi.com
By calculating the vertical excitation energies and corresponding oscillator strengths, one can predict the position (λmax) and intensity of absorption bands. mdpi.com These calculations typically show good agreement with experimental spectra, often within 10–20 nm. mdpi.com Analysis of the molecular orbitals involved in these transitions allows for their characterization, for instance, as π→π* or n→π* transitions, or as transitions with significant ICT character. mdpi.com
Furthermore, theoretical models can be used to investigate the properties of the excited state. By optimizing the geometry of the molecule in its first excited state (S1), one can gain insights into the structural relaxation that occurs after photoexcitation. This is crucial for understanding fluorescence properties, as emission occurs from the relaxed S1 state. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry corresponds to the fluorescence energy. nih.gov These computational approaches are invaluable for rationalizing observed photophysical behaviors and for the rational design of new triazine-based materials with tailored optical properties. researchgate.netacs.org
Singlet-Triplet Energy Splitting (ΔEST) Characteristics
The ΔEST is a critical parameter, particularly in the context of materials with applications in thermally activated delayed fluorescence (TADF). It represents the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. A small ΔEST is a key requirement for efficient reverse intersystem crossing (RISC), a process that allows non-emissive triplet excitons to be converted back into emissive singlet excitons.
The substitution at the 6-position of the triazine ring is known to significantly influence the electronic properties and, consequently, the ΔEST. An alkyl group, such as a butyl group, is generally considered to be an electron-donating group through an inductive effect. This can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the energies of the S₁ and T₁ states. The precise impact of a 6-butyl substituent on the ΔEST of the 2,4-diamino-1,3,5-triazine core would require specific computational modeling, such as time-dependent density functional theory (TD-DFT) calculations.
Reverse Intersystem Crossing (kRISC) Rate Constant Analysis
Specific experimental or theoretical data for the reverse intersystem crossing (kRISC) rate constant of 1,3,5-triazine-2,4-diamine, 6-butyl- is not available in the published literature. The kRISC is a measure of the efficiency of the transition from the lowest triplet state (T₁) to the lowest singlet state (S₁). A high kRISC is desirable for materials used in TADF-based organic light-emitting diodes (OLEDs).
The rate of RISC is intrinsically linked to the singlet-triplet energy splitting (ΔEST) and the spin-orbit coupling (SOC) between the S₁ and T₁ states. The relationship can be generally described by the following equation:
*kRISC ∝ |⟨S₁|HSO|T₁⟩|² * exp(-ΔEST/kBT)
where HSO is the spin-orbit coupling Hamiltonian, kB is the Boltzmann constant, and T is the temperature. This equation highlights that a small ΔEST and significant spin-orbit coupling are necessary for a high kRISC.
For analogous compounds like 2,4-diamino-1,3,5-triazine, computational studies have explored the potential for intersystem crossing (ISC) from the S₁ to the T₁ state. rsc.org The reverse process, RISC, would be governed by the principles outlined above. The introduction of a butyl group at the 6-position would alter the molecular geometry and electronic distribution, which could influence both the ΔEST and the SOC. Alkyl groups are not typically associated with a strong spin-orbit coupling effect, which is more pronounced with the inclusion of heavy atoms. Therefore, the primary influence of the 6-butyl substituent on kRISC would likely be mediated through its effect on the ΔEST.
To determine the kRISC for 1,3,5-triazine-2,4-diamine, 6-butyl-, dedicated photophysical measurements, such as transient photoluminescence decay studies at different temperatures, would be required.
Non-Radiative Decay Pathway Evaluation
For the parent compound, 2,4-diamino-1,3,5-triazine (2,4-DT), computational studies have investigated the non-radiative relaxation mechanisms from the excited S₁ state back to the ground S₀ state. rsc.org These studies suggest that upon photoexcitation, the molecule relaxes to a minimum on the S₁ potential energy surface. From this point, it can overcome a small energy barrier to reach a conical intersection with the ground state (S₁/S₀), facilitating a rapid, non-radiative return to the S₀ state through internal conversion (IC). rsc.org
Additionally, intersystem crossing (ISC) from the S₁ state to a triplet state (T₁) can occur, which can then also decay non-radiatively to the ground state. rsc.org The efficiency of these non-radiative pathways is influenced by the molecular structure and its vibrational modes.
Advanced Material Science Applications and Engineering
Utilization in Thermally Activated Delayed Fluorescence (TADF) Emitters
The 1,3,5-triazine core is a prominent electron-accepting moiety used in the design of emitters for organic light-emitting diodes (OLEDs), particularly those leveraging thermally activated delayed fluorescence (TADF). core.ac.ukthreebond.co.jp TADF materials offer a pathway to achieve 100% internal quantum efficiency in OLEDs without relying on expensive noble metals like iridium, making triazine derivatives a subject of intense research. titech.ac.jp The fundamental principle of TADF involves harvesting both singlet and triplet excitons for light emission through an efficient reverse intersystem crossing (RISC) process, which is facilitated by a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. tcichemicals.com
Design Principles for High-Efficiency Organic Light-Emitting Diodes (OLEDs)
The design of efficient TADF emitters based on triazine scaffolds, such as derivatives of 1,3,5-Triazine-2,4-diamine, 6-butyl-, follows a donor-acceptor (D-A) architectural strategy. chinesechemsoc.org In this design, the electron-deficient 1,3,5-triazine ring acts as the acceptor core, while the amino groups function as electron donors. core.ac.uk Key design principles include:
Spatial Separation of HOMO and LUMO: A significant spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. Typically, the HOMO is localized on the donor moiety (the diamine part) and the LUMO on the acceptor moiety (the triazine ring). chinesechemsoc.org This separation minimizes the exchange energy, leading to a small ΔEST, which is essential for efficient RISC. tcichemicals.com
Twisted Molecular Geometry: A large dihedral angle (twist) between the donor and acceptor units is intentionally engineered. This twisted structure decouples the S1 and T1 states, further reducing ΔEST. For instance, a large twist angle between carbazole-based donors and a triazine acceptor was shown to yield a small ΔEST of 0.11 eV. titech.ac.jp
Tuning Electronic Properties: The electronic properties can be precisely tuned by modifying the donor strength or by functionalizing the 2, 4, and 6 positions of the triazine ring. core.ac.uktitech.ac.jp This allows for the rational design of emitters across the visible spectrum, from blue to red.
These principles enable the creation of TADF emitters that can achieve high external quantum efficiencies (EQEs) in OLEDs, with some devices exhibiting EQEs exceeding 30%. researchgate.net
Photoluminescence Quantum Yield (PLQY) Enhancement Strategies
A high photoluminescence quantum yield (PLQY) is paramount for bright and efficient OLEDs. For TADF emitters, this requires minimizing non-radiative decay pathways for both singlet and triplet excitons. Strategies involving triazine-based structures include:
Molecular Rigidity: Creating a rigid molecular structure suppresses vibrational and rotational motions that lead to non-radiative energy loss. Incorporating rigid donor units like benzofuran-acridine or benzothiophene-acridine with a triazine acceptor has resulted in materials with PLQY values as high as 100%. chinesechemsoc.org
Suppression of Quenching: In the solid state, intermolecular interactions such as π–π stacking can cause aggregation-caused quenching (ACQ), which severely reduces PLQY. google.com Introducing bulky substituents, like butyl groups, is a key strategy to mitigate this effect. researchgate.netresearchgate.net
The following table summarizes the performance of representative OLEDs that employ triazine derivatives with bulky (tert-butyl) substituents, illustrating the high efficiencies achievable.
| Emitter Name | Host | Doping Conc. | Max. EQE (%) | PLQY (%) | Emission Color |
| 3tPAB | mCP | - | 19.3% | 74.7% | Deep Blue |
| DBA–BFICz | - | - | 33.2% | >94% | Deep Blue |
| tCON-Cz | - | 20% | 23.7% | High | - |
| tCON-2tBuCz | - | 20% | 22.84% | High | - |
Data compiled from multiple research findings demonstrating the effectiveness of butyl groups in TADF emitters for high-performance OLEDs. researchgate.netresearchgate.netsemanticscholar.org
Strategic Incorporation of Butyl Groups for Enhanced Solution Processability and Suppression of Aggregation-Induced Quenching in Material Design
The incorporation of alkyl groups, specifically butyl or tert-butyl groups, onto the TADF molecular framework is a critical and strategic design choice that addresses two major challenges in the fabrication and performance of OLEDs. researchgate.netsemanticscholar.org
First, the presence of bulky butyl groups significantly enhances the solubility of the TADF compound in common organic solvents. researchgate.net This is crucial for solution-based processing techniques, such as spin-coating or inkjet printing, which are more cost-effective and scalable for large-area device fabrication compared to vacuum deposition methods. researchgate.net
Second, the steric hindrance provided by the three-dimensional structure of butyl groups effectively suppresses aggregation-induced quenching (ACQ). researchgate.netgoogle.com In the solid state or in highly concentrated films, planar aromatic molecules tend to form aggregates through strong intermolecular π–π stacking. google.com This aggregation often creates non-radiative decay pathways for excitons, drastically lowering the PLQY. The butyl groups act as spatial barriers, preventing the emitter molecules from getting too close to each other, thereby inhibiting π–π stacking and preserving the high emissive efficiency of individual molecules even in the solid state. researchgate.netresearchgate.net This leads to devices that maintain high quantum efficiency, especially in non-doped device architectures. researchgate.net
Role as a Monomer or Intermediate in Polymer Chemistry
The bifunctional nature of 1,3,5-Triazine-2,4-diamine, 6-butyl-, with its two primary amine groups, makes it a suitable monomer for step-growth polymerization. The combination of reactive amine functionalities, a thermally stable triazine core, and a processability-enhancing butyl group allows for its use in creating high-performance polymers.
Development of Photosensitive Resin Compositions
Diamino-s-triazines can be incorporated into thermosetting resin compositions, such as those based on melamine-formaldehyde or epoxy resins, which are foundational materials for photosensitive systems like photoresists. google.com
In these applications, the compound can serve multiple roles:
Cross-linking Agent/Curing Agent: The two primary amine groups can react with other functional groups in the resin formulation. For instance, in an epoxy resin system, the active hydrogens on the amine groups can react with epoxide rings, leading to cross-linking and the formation of a rigid, three-dimensional network. threebond.co.jpgoogle.com This curing process transforms the liquid resin into a solid, durable material. The butyl group can influence the curing kinetics and the flexibility of the final cured product.
Resin Modifier: When co-reacted with melamine and formaldehyde, diamino-s-triazines can modify the properties of the resulting resin. google.com The incorporation of the triazine moiety can enhance thermal stability, chemical resistance, and surface characteristics of the cured material. Such modified resins can then be formulated with photoinitiators and other additives to create photosensitive compositions for use in laminates and molding compounds. google.com
Application in Polyimide Chemistry for High-Performance Films
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu They are synthesized through the polycondensation reaction of a diamine with a dianhydride. polimi.it
1,3,5-Triazine-2,4-diamine, 6-butyl- can function as the diamine monomer in this process. The synthesis involves reacting the diamine with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) to form a poly(amic acid) precursor, which is then cyclized via thermal or chemical imidization to yield the final polyimide. researchgate.net
The incorporation of the 6-butyl-diaminotriazine unit into the polyimide backbone imparts specific, desirable properties:
Enhanced Thermal Stability: The inherent stability of the aromatic 1,3,5-triazine ring contributes to the high thermal degradation temperature of the resulting polyimide film. researchgate.net
Improved Solubility and Processability: A major challenge with many aromatic polyimides is their poor solubility in organic solvents, which complicates processing. The flexible, aliphatic butyl group disrupts the close packing of the rigid polymer chains, improving solubility and allowing for the formation of high-quality films from solution. researchgate.net This is analogous to the role of other alkyl- and phenyl-substituted diaminotriazines used to create solution-processable polyimides. researchgate.net
Tailored Dielectric Properties: The unique electronic structure of the triazine ring can be used to tune the dielectric properties of the polyimide films, making them suitable for applications in microelectronics as insulating layers or substrates.
The use of triazine-based diamines allows for the creation of novel polyimides with a combination of high thermal performance and enhanced processability, suitable for demanding applications in the aerospace and electronics industries. core.ac.ukresearchgate.net
Intermediates in the Synthesis of Specialty Chemicals
The bifunctional nature of 1,3,5-Triazine-2,4-diamine, 6-butyl-, with its reactive amino groups and a modifiable triazine core, makes it a valuable intermediate in the synthesis of various high-value chemical products. The preparation of such 6-substituted-2,4-diamino-1,3,5-triazines is often achieved through methods like the microwave-assisted reaction of dicyandiamide (B1669379) with corresponding nitriles, a process noted for its efficiency and adherence to green chemistry principles. researchgate.netrsc.org
Surfactant Synthesis
While direct synthesis of surfactants from 1,3,5-Triazine-2,4-diamine, 6-butyl- is not extensively documented in scientific literature, its molecular architecture suggests theoretical potential for such applications. A surfactant molecule is characterized by a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The 1,3,5-triazine-2,4-diamine portion of the compound is polar and capable of forming hydrogen bonds, thus constituting a hydrophilic head. The 6-butyl group provides a nonpolar, hydrophobic tail. This inherent amphiphilic character is a prerequisite for surface activity. Further modification, such as ethoxylation of the amino groups, could enhance its surfactant properties, though this application remains largely exploratory.
Polymer Monomer Production
The use of aminotriazines as monomers for polymer production is well-established, with melamine (1,3,5-triazine-2,4,6-triamine) being a primary example in the formation of melamine-formaldehyde resins. Similarly, the two primary amine groups on 1,3,5-Triazine-2,4-diamine, 6-butyl- can undergo polycondensation reactions with difunctional compounds like diacids, diacyl chlorides, or dialdehydes to form a variety of polymers.
The presence of the butyl group influences the properties of the resulting polymer by introducing flexibility and hydrophobicity into the polymer backbone. These polymers can be designed for specialty applications where thermal stability, chemical resistance, and specific surface properties are required. For instance, triazine-based porous organic polymers (POPs) can be synthesized from triazine-containing monomers, creating crosslinked, high-surface-area materials suitable for catalysis and adsorption. mdpi.comresearchgate.net The diamino functionality allows the compound to act as a cross-linking agent or a monomeric unit in the creation of such advanced polymeric networks. chim.it
Table 1: Potential Polymerization Reactions Involving 1,3,5-Triazine-2,4-diamine, 6-butyl-
| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |
| Diacyl Chloride | Amide | Polyamide | High thermal stability, mechanical strength |
| Dialdehyde | Imine (Schiff base) | Polyimine | Reversible bonding, potential for self-healing materials |
| Diisocyanate | Urea | Polyurea | Toughness, elasticity, abrasion resistance |
| Diepoxide | β-hydroxyamine | Epoxy Resin (as curing agent) | Strong adhesion, chemical resistance |
Antifungal Agent Synthesis
The 1,3,5-triazine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including those with antifungal properties. nih.gov Numerous studies have demonstrated that 2,4-diamino-1,3,5-triazine derivatives exhibit significant antifungal activity. nih.gov
In this context, 1,3,5-Triazine-2,4-diamine, 6-butyl- serves as a crucial synthetic intermediate. The 2,4-diamino-s-triazine core often acts as the primary pharmacophore, responsible for the fundamental biological activity. The substituent at the 6-position—in this case, a butyl group—can be strategically varied to modulate the compound's potency, selectivity, and pharmacokinetic properties. Researchers synthesize libraries of these compounds with different alkyl or aryl groups at the 6-position to perform structure-activity relationship (SAR) studies, aiming to identify derivatives with optimal antifungal efficacy. nih.gov
Application in Covalent Bonding Formulations for Engineered Materials
The ability to form stable, covalent bonds with other molecules or surfaces is a key feature of 1,3,5-Triazine-2,4-diamine, 6-butyl-, enabling its use in the creation of robust, functionalized materials.
Functionalization of Material Surfaces
The primary amino groups of the molecule are effective nucleophiles, capable of reacting with various electrophilic functional groups to form covalent bonds. This reactivity is harnessed to chemically graft or immobilize the triazine compound onto the surface of materials, thereby altering the surface's properties in a durable manner. nih.govresearchgate.net
For example, a substrate material with a surface rich in hydroxyl groups (like silica, glass, or cellulose) can be first treated with a linker molecule like an isocyanate or epoxy silane. The 1,3,5-Triazine-2,4-diamine, 6-butyl- can then be reacted with the immobilized functional groups, covalently attaching the triazine moiety to the surface. This functionalization can impart new characteristics:
Hydrophobicity: The butyl group increases the water-repellent nature of the surface.
Biocompatibility: The triazine core can be used to anchor further bioactive molecules.
Adhesion: The modified surface may exhibit improved adhesion to specific polymers or coatings.
Selective Binding: The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, allowing for selective interaction with other molecules.
Table 2: Methods for Covalent Surface Functionalization
| Surface Functional Group | Reagent Class for Grafting | Covalent Bond Formed |
| Epoxide | Amine (from Triazine) | C-N (β-hydroxyamine) |
| Isocyanate | Amine (from Triazine) | C-N (Urea) |
| Acyl Chloride | Amine (from Triazine) | C-N (Amide) |
| Aldehyde | Amine (from Triazine) | C=N (Imine), reducible to C-N |
Active Molecule Retention and Release Systems
While direct applications in drug delivery are still emerging, the chemistry of 1,3,5-Triazine-2,4-diamine, 6-butyl- makes it a suitable component for systems designed to retain and release active molecules. This is primarily achieved by using it as a monomer to build porous organic polymers (POPs) or covalent triazine frameworks (CTFs). nih.govnih.govmdpi.com
These materials are synthesized to have high surface areas and precisely controlled pore sizes. The resulting polymeric matrix can store active molecules, such as drugs or agrochemicals, through several mechanisms:
Physical Entrapment: Molecules are physically trapped within the polymer's porous network.
Non-covalent Interactions: The nitrogen-rich triazine rings can form hydrogen bonds or engage in π-π stacking interactions with the active molecules, holding them within the matrix. nih.gov The butyl groups can provide hydrophobic interactions.
The release of the entrapped molecules can be triggered by changes in the surrounding environment, such as a shift in pH, temperature, or the presence of a specific solvent, allowing for controlled and sustained release profiles. The inherent stability of the covalent triazine framework ensures the integrity of the delivery system.
Future Research Directions and Emerging Paradigms
Exploration of Next-Generation Triazine-Based Functional Materials
The unique molecular architecture of 1,3,5-triazine-2,4-diamine, 6-butyl-, characterized by its electron-deficient triazine core and hydrogen-bonding capable amino groups, makes it a compelling building block for a new generation of functional materials. Research is anticipated to move beyond its current applications, delving into advanced polymers, supramolecular assemblies, and smart materials.
In the realm of polymer chemistry , the incorporation of the 6-butyl-guanamine moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, flame retardancy, and specific surface-binding properties. The butyl group provides a degree of hydrophobicity and flexibility that can be tailored for specific applications, such as specialty coatings, adhesives, and high-performance composites.
The field of supramolecular chemistry offers exciting prospects for creating self-assembling systems based on 1,3,5-triazine-2,4-diamine, 6-butyl-. The strategically positioned hydrogen bond donors and acceptors on the triazine ring facilitate the formation of ordered structures like ribbons, rosettes, and porous networks. researchgate.net These self-assembled architectures are being explored for applications in molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. For instance, triazine-based building blocks are being investigated for the development of smart polymers and self-assembling systems. acs.org
Furthermore, the exploration of photoluminescent materials derived from this compound is a promising avenue. While research has focused on triazine derivatives for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors, the specific contribution of the 6-butyl- substituent to the photophysical properties is an area ripe for investigation. rsc.orgresearchgate.net The development of novel triazine-based materials for such applications is an active area of research. rsc.orgresearchgate.net
| Potential Functional Material | Key Feature |
| Advanced Polymers | Enhanced thermal stability and flame retardancy |
| Supramolecular Assemblies | Self-assembly into ordered, functional structures |
| Smart Materials | Responsive to external stimuli like pH or temperature |
| Photoluminescent Materials | Potential applications in OLEDs and sensors |
Advanced Computational Design of Triazine Derivatives for Targeted Applications
Computational chemistry is becoming an indispensable tool in the rational design of new molecules with desired properties, and 1,3,5-triazine-2,4-diamine, 6-butyl- is no exception. Advanced computational methods are expected to accelerate the discovery and optimization of its derivatives for specific, targeted applications.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.orgresearchgate.netmdpi.com This understanding is crucial for predicting how modifications to the butyl group or the amino substituents will affect its performance in, for example, electronic materials or as a ligand for metal complexes. DFT calculations can help in understanding the geometric and electronic properties of triazine derivatives, which is fundamental to designing new materials. rsc.orgresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool, particularly relevant in the design of bioactive molecules. nih.govrsc.orgnih.govrsc.org By establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds, 3D-QSAR models can guide the synthesis of new 6-butyl-guanamine derivatives with enhanced efficacy for applications in medicinal chemistry, such as anticancer agents. nih.govrsc.orgnih.govrsc.org
These computational approaches will enable a more targeted and efficient research process, reducing the need for extensive trial-and-error synthesis and testing.
| Computational Method | Application in Designing Derivatives |
| Density Functional Theory (DFT) | Prediction of electronic and structural properties |
| 3D-QSAR Modeling | Guidance for synthesis of bioactive compounds |
Development of Sustainable Synthetic Methodologies for Industrial Scale-Up
As the demand for novel functional materials grows, so does the need for environmentally friendly and scalable synthetic methods. Future research on 1,3,5-triazine-2,4-diamine, 6-butyl- will undoubtedly focus on "green chemistry" principles for its industrial production.
Microwave-assisted synthesis has emerged as a highly efficient method for producing 6-substituted-2,4-diamino-1,3,5-triazines. researchgate.netchim.itrsc.org This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. researchgate.netchim.itrsc.org Further optimization of microwave protocols for the synthesis of the 6-butyl- derivative is a key area for future work. The use of microwave irradiation is considered a green procedure due to the reduction in solvent use and shorter reaction times. researchgate.netrsc.org
The exploration of alternative, greener solvents is another critical aspect. Polyethylene glycol (PEG), for instance, has been identified as a non-toxic and biodegradable substitute for hazardous solvents traditionally used in guanamine synthesis. researchgate.net Developing a robust synthesis of 1,3,5-triazine-2,4-diamine, 6-butyl- in such green solvents would be a significant step towards sustainable production.
For large-scale industrial production, flow chemistry presents a promising alternative to batch processing. Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for higher throughput. researchgate.net Adapting the synthesis of 6-butyl-guanamine to a flow process could be a transformative step in its commercial viability.
| Sustainable Synthesis Approach | Key Advantages |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, less solvent |
| Green Solvents (e.g., PEG) | Reduced environmental impact, non-toxic |
| Flow Chemistry | Enhanced safety, scalability, and control |
Integration of 1,3,5-Triazine-2,4-diamine, 6-butyl- in Multifunctional Systems
The true potential of 1,3,5-triazine-2,4-diamine, 6-butyl- may lie in its integration into complex, multifunctional systems where it can perform multiple roles simultaneously. This concept is at the forefront of materials science and offers a wide range of possibilities.
In the field of therapeutics , triazine-based hydrogels are being designed for the combined delivery of drugs and therapeutic agents. nih.gov A hydrogel incorporating the 6-butyl-guanamine could be engineered for the controlled release of an encapsulated drug while the triazine moiety itself exhibits inhibitory activity against a specific biological target, such as a protein kinase. nih.gov
Furthermore, the ability of 6-substituted guanamines to participate in self-assembly opens the door to creating multifunctional smart materials . acs.org For example, a material could be designed to change its optical properties in response to a chemical stimulus, while also possessing inherent catalytic activity due to the arrangement of the triazine units in the supramolecular structure. The development of triazine-based smart materials is a growing area of interest. researchgate.net
The future of 1,3,5-triazine-2,4-diamine, 6-butyl- is bright, with numerous avenues for research and development. From the creation of novel functional materials to the design of sustainable synthetic routes and its integration into sophisticated multifunctional systems, this versatile compound is set to make a significant impact across various scientific and technological domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
